Sucrose laurate

Descripción

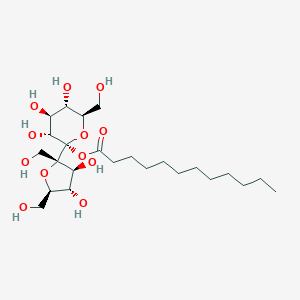

Structure

2D Structure

Propiedades

Número CAS |

25339-99-5 |

|---|---|

Fórmula molecular |

C24H46O13 |

Peso molecular |

542.6 g/mol |

Nombre IUPAC |

2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid |

InChI |

InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1 |

Clave InChI |

PVVVEHXCVQRLOC-NSIFZURYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |

SMILES isomérico |

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

SMILES canónico |

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Otros números CAS |

25339-99-5 |

Pictogramas |

Corrosive |

Números CAS relacionados |

37266-93-6 (unspecified laurate) |

Sinónimos |

eta-fructofuranosyl-alpha-D-glucopyranoside monododecanoate L-1690 sucrose laurate sucrose monododecanoate sucrose monolaurate |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Sucrose Laurate

Chemical Synthesis Routes for Sucrose (B13894) Laurate

Chemical synthesis routes for sucrose laurate primarily involve esterification and transesterification reactions, often catalyzed by acids, bases, or metal complexes. These processes are continuously refined to enhance efficiency and product quality.

Esterification Reactions and Catalytic Systems

Direct esterification of sucrose with lauric acid is a fundamental chemical route, though it often requires harsh conditions or efficient catalysts to overcome sucrose's low solubility and high hydroxyl group functionality. A more common industrial approach involves a two-stage process: first, the esterification of lauric acid with methanol (B129727) to produce methyl laurate, followed by the transesterification of methyl laurate with sucrose.

In the first stage, the esterification of lauric acid with methanol is efficiently catalyzed by solid acid catalysts like Amberlyst 15. Optimal conditions for this stage include a temperature of 110°C, a residence time of 5 minutes, and a feed concentration of 94 g/L, achieving up to 98 wt% yield and 99% purity of methyl laurate researchgate.netresearchgate.net.

For the subsequent transesterification with sucrose, various catalysts are employed. Alkaline catalysts such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄) are frequently used. For instance, transesterification using vinyl laurate and sucrose in dimethyl sulfoxide (B87167) (DMSO) with sodium carbonate as a catalyst proceeds at 80°C for 20–30 minutes, achieving over 90% monoester content . Disodium hydrogen phosphate in DMSO has also been reported to catalyze the synthesis of sucrose fatty acid esters, yielding over 85% with ≥90% monoester content under mild conditions (40°C, atmospheric pressure) researchgate.net. Potassium carbonate is also effective in solvent-free transesterification systems, achieving high yields (over 88%) at mild temperatures (40-50°C) ekb.eg.

| Catalyst System | Reaction Type | Acyl Donor | Solvent/Medium | Typical Conditions | Reported Yield/Purity (Monoester) | Citation(s) |

| Amberlyst 15 (esterification) | Esterification | Lauric Acid | Methanol | 110°C, 5 min, 94 g/L feed | 98 wt% yield, 99% purity | researchgate.netresearchgate.net |

| Na₂CO₃ | Transesterification | Vinyl Laurate | DMSO | 80°C, 20-30 min | >90% monoester content | |

| Na₂HPO₄ | Transesterification | Vinyl Laurate | DMSO | 40°C, atmospheric pressure | >85% yield, ≥90% monoester | researchgate.net |

| K₂CO₃ | Transesterification | Methyl Laurate | Solvent-free | 40-50°C, ~3 hrs | >88% yield | ekb.eg |

| KOH | Transesterification | Methyl Stearate | Solvent-free | 110-150°C, reduced pressure (e.g., 3 mm Hg) | 43.5% sucrose ester | google.com |

| CH₃ONa | Transesterification | Methyl Ester | Methanol | 40-65°C | 85-95% yield (sucrose palmitate) | uctm.edu |

Transesterification Processes and Reaction Optimization

Transesterification, particularly using vinyl laurate as the acyl donor, is a favored method for this compound synthesis due to its high reactivity and the formation of acetaldehyde (B116499) as a byproduct, which is easily removed researchgate.netfao.org. Optimization strategies focus on maximizing monoester yield and selectivity while minimizing diester formation.

Key parameters for optimization include:

Molar Ratio: A sucrose to vinyl laurate molar ratio of 1:3 or 4:1 has been found effective for high yields and monoester selectivity researchgate.netnih.govdss.go.th.

Temperature: Reaction temperatures typically range from 40°C to 80°C, with some processes operating up to 110°C for solvent-free systems researchgate.netekb.egcore.ac.uk. Higher temperatures can accelerate reactions but may also lead to substrate or product decomposition ekb.eg.

Reaction Time: Reaction times vary from 20 minutes to 72 hours, depending on the specific conditions and catalyst system researchgate.netresearchgate.netekb.egnih.govcore.ac.ukcnif.cninnopraxis.com.

Catalyst Loading: Optimal catalyst concentrations are crucial for efficient conversion without promoting side reactions researchgate.netresearchgate.netuctm.edudss.go.thcore.ac.ukcnif.cninnopraxis.comcabidigitallibrary.orgcsic.esgoogle.com.

Acyl Donor: Vinyl esters generally offer higher reactivity than alkyl esters in transesterification with sugars nih.gove3s-conferences.org.

The use of supercritical carbon dioxide (SC-CO₂) as a reaction medium for transesterification has also shown promise, offering advantages such as non-toxicity and ease of product separation researchgate.netmdpi.comresearchgate.net. For example, Novozym 435 catalyzed synthesis in SC-CO₂ at 10 MPa yielded 61% in 24 hours researchgate.net. Ultrasound and microwave irradiation have also been explored to intensify these reactions, leading to reduced reaction times and improved yields researchgate.netinnopraxis.comresearchgate.netbiointerfaceresearch.com.

Solvent Systems and Reaction Environment Control

The choice of solvent system is critical for solubilizing both the hydrophilic sucrose and the lipophilic acyl donor, and for maintaining enzyme activity in enzymatic processes.

Organic Solvents: Common solvents include DMSO, 2-methyl-2-butanol (B152257) (2M2B), tert-amyl alcohol, and tert-butanol. Mixtures, such as 2-methyl-2-butanol with DMSO (e.g., 4:1 or 80:20 v/v), are frequently used to balance substrate solubility and reaction selectivity core.ac.ukcsic.esnih.gov. DMSO is noted for its ability to dissolve sucrose at high concentrations (880 g/L at 40°C) dss.go.th.

Solvent-Free Systems: These systems are favored for their environmental benefits and simplified downstream processing. They often require higher temperatures (90-110°C) for efficient reaction, though milder conditions (40-50°C) are achievable with specific catalysts like K₂CO₃ researchgate.netekb.eg.

Supercritical CO₂ (SC-CO₂): This green solvent system is inert, non-toxic, and allows for easy catalyst separation researchgate.netmdpi.comresearchgate.net.

Reaction Environment Control: Maintaining low water content is crucial, especially for enzymatic reactions. Molecular sieves are often added to absorb water and shift the equilibrium towards ester synthesis core.ac.ukcnif.cninnopraxis.comcabidigitallibrary.org. Temperature and pressure are key parameters that influence reaction rates and selectivity researchgate.netresearchgate.netekb.eggoogle.comuctm.edudss.go.thcore.ac.ukcnif.cninnopraxis.comcabidigitallibrary.orgcsic.esresearchgate.netresearchgate.netresearchgate.net.

| Solvent System | Acyl Donor | Catalyst / Biocatalyst | Typical Conditions | Reported Yield/Purity (Monoester) | Citation(s) |

| 2-methyl-2-butanol / DMSO (4:1 v/v) | Vinyl Laurate | Lipase (B570770) (T. lanuginosus) | 40°C, 24 h | 70% sucrose conversion | nih.gov |

| DMSO | Vinyl Laurate | Na₂HPO₄ | 40°C, atmospheric pressure | >85% yield, ≥90% monoester | researchgate.net |

| Solvent-free | Methyl Laurate | K₂CO₃ | 40-50°C, ~3 hrs | >88% yield | ekb.eg |

| Supercritical CO₂ (10 MPa) | Various | Novozym 435 | 60°C, 24 h | 61% yield | researchgate.net |

| tert-amyl alcohol | Vinyl Laurate | Novozym 435 | 75°C, 60 h | 49.2% conversion | cnif.cn |

| 2-methyl-2-butanol / DMSO (1.5:1 v/v) | Vinyl Laurate | Lipozyme TL IM | 60°C, 24 h | 72% SML yield | nih.gov |

Yield Enhancement and Purity Improvement Strategies

Strategies for enhancing yield and purity focus on optimizing reaction parameters, selecting appropriate acyl donors and catalysts, and employing efficient purification techniques.

Yield Enhancement:

Parameter Optimization: Fine-tuning temperature, reaction time, molar ratios, and catalyst loading significantly impacts yield researchgate.netresearchgate.netekb.eggoogle.comuctm.edunih.govdss.go.thcore.ac.ukcnif.cninnopraxis.comcabidigitallibrary.orgcsic.esresearchgate.netresearchgate.netresearchgate.net.

Acyl Donor Choice: Vinyl esters, due to their higher reactivity, generally lead to better yields compared to alkyl esters nih.gove3s-conferences.org.

Process Intensification: Techniques like ultrasound and microwave irradiation can accelerate reactions and improve yields researchgate.netinnopraxis.comresearchgate.netbiointerfaceresearch.com.

Substrate Modification: Using amorphous sucrose has been shown to improve dissolution and subsequent yield cnif.cn.

Solvent Engineering: The use of specific solvent mixtures or supercritical fluids can enhance substrate solubility and reaction efficiency core.ac.ukresearchgate.netmdpi.comresearchgate.netnih.govnih.gov.

Purity Improvement:

Regioselectivity: Optimizing reaction conditions and selecting specific biocatalysts can favor the formation of monoesters, particularly at the primary hydroxyl groups (e.g., 6-O-acylsucrose) and minimize diester formation researchgate.netresearchgate.netcore.ac.ukcnif.cnresearchgate.netnih.govfao.org.

Purification Techniques: Post-reaction purification is critical. Methods include solvent extraction (e.g., using isobutanol/water mixtures), ultrafiltration, freeze-drying, silica (B1680970) gel column chromatography, and supercritical fluid extraction fao.orgresearchgate.netgoogle.com. These methods remove unreacted substrates, byproducts (like acetaldehyde), residual solvents (e.g., DMSO), and undesired ester species (diesters, polyesters).

Enzymatic Synthesis of this compound

Enzymatic synthesis offers high regioselectivity and operates under milder conditions compared to many chemical methods, making it a preferred route for producing high-purity this compound. Lipases are the primary biocatalysts employed.

Biocatalyst Selection and Immobilization Techniques

The selection of an appropriate lipase and its immobilization technique are crucial for efficient enzymatic synthesis.

Biocatalyst Selection:

Lipases: Candida antarctica lipase B (CALB), often marketed as Novozym 435, is widely used due to its broad substrate specificity, high activity, and stability in organic media core.ac.ukcnif.cninnopraxis.comgoogle.come3s-conferences.orgresearchgate.netmdpi.com. Thermomyces lanuginosus (TL) lipase, available as Lipozyme TL IM, is also highly effective, particularly for regioselective synthesis of monoesters researchgate.netnih.govcore.ac.ukcsic.esnih.gov. Other lipases, such as Rhizomucor miehei (RM) embrapa.br and Mucor miehei (MM) google.com, have also been investigated.

Other Enzymes: Thermolysin, a metalloprotease, has also demonstrated catalytic activity in sucrose ester formation nih.gov.

Immobilization Techniques: Immobilizing lipases on solid supports enhances their stability, reusability, and ease of separation from the reaction mixture, contributing to cost-effectiveness and process sustainability core.ac.ukcabidigitallibrary.orgnih.govacs.org. Common immobilization supports and methods include:

Adsorption onto silica (e.g., granulated T. lanuginosus lipase) core.ac.uk.

Adsorption onto Lewatit core.ac.uk.

Immobilization on acrylic resin cabidigitallibrary.org.

Adsorption onto diatomaceous earth nih.gov.

Immobilization on macroporous resins embrapa.br.

Immobilized lipases, such as Novozym 435, can retain significant activity after multiple reaction cycles core.ac.uk. Enzyme loading is a critical parameter, typically ranging from 15 to 150 mg/mL, influencing reaction rate and yield nih.govcore.ac.ukcnif.cninnopraxis.comgoogle.comresearchgate.netnih.govacs.orgmdpi.com.

Enzymatic Synthesis Parameters:

| Biocatalyst | Immobilization Method/Support | Acyl Donor | Solvent System | Typical Conditions | Reported Yield/Purity (Monoester) | Citation(s) |

| Candida antarctica lipase B (Novozym 435) | Adsorbed on resin | Vinyl Laurate | tert-amyl alcohol | 75°C, 60 h | 49.2% conversion | cnif.cn |

| Candida antarctica lipase B (Novozym 435) | Adsorbed on resin | Vinyl Laurate | 2-methyl-2-butanol / DMSO (4:1) | 40°C, 24 h | 70% sucrose conversion | nih.gov |

| Thermomyces lanuginosus lipase (Lipozyme TL IM) | Immobilized | Vinyl Laurate | 2M2B / [3CIM(EO)][NTf₂] (1.5:1) | 60°C, 24 h | 72% SML yield | nih.gov |

| Candida antarctica lipase | Not specified | CPKO-based methyl ester | Not specified | 30°C, 10 h, 0.4% (w/w) enzyme loading | 90.45% yield | e3s-conferences.org |

| Novozym 435 | Not specified | Supercritical CO₂ | SC-CO₂ | 60°C, 10 MPa, 24 h | 74% lauric acid conversion | researchgate.net |

| Lipozyme RM IM | Immobilized | Vinyl Laurate | Not specified | Not specified | Not specified | embrapa.br |

Structural Elucidation and Advanced Characterization Techniques of Sucrose Laurate

Chromatographic Separation and Purity Profiling

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring and Purity

Thin-Layer Chromatography (TLC) is a fundamental analytical technique invaluable for monitoring the progress of chemical reactions and assessing the purity of synthesized compounds. It operates on the principle of partitioning compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture) that moves up the plate via capillary action. Different compounds migrate at different rates based on their polarity and affinity for the stationary and mobile phases, resulting in separated spots aga-analytical.com.pllibretexts.orgwisc.edu.

For sucrose (B13894) laurate synthesis, TLC serves as a rapid and cost-effective method to track the consumption of starting materials and the formation of the desired product. By spotting aliquots of the reaction mixture at various time points onto a TLC plate, researchers can visualize the disappearance of reactants and the appearance of new product spots. This allows for the optimization of reaction times and conditions libretexts.org. Furthermore, TLC is instrumental in evaluating the purity of the synthesized sucrose laurate. A pure compound will typically yield a single spot under specific chromatographic conditions, while the presence of multiple spots indicates impurities or the presence of different esterification degrees (mono-, di-, tri-esters) libretexts.orgwisc.edu.

A common method for analyzing sucrose esters, including this compound, involves using a mobile phase composed of toluene, ethyl acetate, methanol (B129727), and water in a specific volume ratio (e.g., 10:5:4.5:0.2). Visualization is often achieved using reagents like urea-phosphoric acid-n-butanol, which produces distinct colored spots upon heating. For this compound, a monoester typically exhibits an Rf value around 0.16, while higher esters (di- and tri-esters) show Rf values ranging from 0.38 to 0.93, allowing for their differentiation researchgate.net.

Table 1: Typical TLC Separation of Sucrose Esters

| Compound Type | Mobile Phase (v/v/v/v) | Visualization Reagent | Typical Rf Value |

| This compound | Toluene:Ethyl Acetate:Methanol:Water (10:5:4.5:0.2) | Urea-Phosphoric Acid-n-Butanol | 0.16 (monoester) |

| Higher Sucrose Esters | Toluene:Ethyl Acetate:Methanol:Water (10:5:4.5:0.2) | Urea-Phosphoric Acid-n-Butanol | 0.38 - 0.93 |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. Supercritical fluids possess properties intermediate between those of liquids and gases, offering unique selectivity and efficiency for separating complex mixtures, including isomers and compounds with similar polarities shimadzu.comroyce.ac.uk. SFC is particularly advantageous for separating sucrose ester isomers, which can be challenging to resolve using traditional liquid chromatography methods shimadzu.comzenodo.org.

The ability of SFC to precisely control parameters such as pressure, temperature, and mobile phase composition (often by adding organic modifiers like methanol) allows for fine-tuning of separation selectivity shimadzu.comroyce.ac.uk. For sucrose fatty acid esters (SEs), SFC coupled with mass spectrometry (SFC-MS) has been employed for profiling and detailed characterization nih.gov. Studies have optimized SFC conditions using silica gel reversed-phase columns with a mobile phase of CO2 and methanol, often with an additive like ammonium (B1175870) formate (B1220265). Gradient elution, where the concentration of the modifier is increased over time, is typically used to achieve effective separation of SEs with varying fatty acid chain lengths and degrees of esterification nih.gov. SFC's unique separation mechanism, combining aspects of both normal-phase and reversed-phase chromatography, makes it ideal for resolving closely related compounds royce.ac.uk.

Table 2: Typical SFC Conditions for Sucrose Ester Analysis

| Parameter | Condition | Reference |

| Column | Silica gel reversed-phase column (e.g., Inertsil C8, 4.6 mm i.d.×250 mm, 5 μm) | nih.gov |

| Mobile Phase | Supercritical CO2 with Methanol modifier | nih.gov |

| Modifier Additive | Ammonium formate (0.1% in modifier) | nih.gov |

| Flow Rate | 3 mL/min | nih.gov |

| Temperature | 35°C | nih.gov |

| Pressure | 10 MPa | nih.gov |

| Gradient | Increasing modifier concentration (e.g., 17% to 40% over 4 minutes) | nih.gov |

Thermal and Rheological Characterization Methodologies

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with physical and chemical changes in a sample as a function of temperature. It is particularly effective for identifying and quantifying phase transitions, such as melting, crystallization, glass transitions, and solid-solid transitions nih.govmdpi.com. By comparing the heat flow of a sample to that of a reference material, DSC can detect the energy absorbed or released during these events nih.gov.

In the context of this compound, DSC is frequently applied to study the behavior of water within microemulsion systems stabilized by the surfactant researchgate.netdntb.gov.ua. Sub-zero temperature DSC (SZT-DSC) has been used to distinguish between "bulk" (free) water and "interfacial" (bound) water associated with the surfactant molecules. Bulk water typically exhibits a freezing point close to 0°C, while bound water, interacting more strongly with the surfactant interface, freezes at significantly lower temperatures, often below -20°C researchgate.net. The temperature of fusion for both types of water, as well as their relative amounts, can be influenced by factors like the oil phase, cosurfactant presence, and the specific sucrose ester used researchgate.net. DSC can thus provide critical insights into the microstructure and water-holding capacity of this compound-based formulations researchgate.netdntb.gov.ua.

Table 3: DSC Observations of Water States in this compound Microemulsions

| Water Type | Typical Freezing Point (°C) | Characteristics | Influencing Factors | Reference |

| Bulk (Free) Water | ~0 | Water in the core of microemulsion droplets | Oil phase, cosurfactant, temperature | researchgate.net |

| Interfacial (Bound) Water | <-20 (e.g., -24.75 to -39.5) | Water interacting with surfactant/cosurfactant interface | Surfactant structure, oil phase, cosurfactant, temperature | researchgate.net |

Thermogravimetric Analysis (TGA) for Decomposition Pathway Exploration

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as it is heated or cooled under a controlled atmosphere. TGA is instrumental in determining a material's thermal stability, identifying decomposition temperatures, characterizing volatile components (like moisture), and exploring decomposition pathways xrfscientific.comxrfscientific.comtorontech.com. The resulting thermogram (mass loss versus temperature) provides a profile of how a substance degrades under thermal stress xrfscientific.comxrfscientific.com.

For this compound, TGA can reveal its thermal decomposition profile, indicating the temperatures at which degradation begins and progresses. Typically, initial mass loss at lower temperatures (e.g., below 150°C) is attributed to the evaporation of adsorbed moisture researchgate.net. As the temperature increases, the sucrose backbone and the ester linkages undergo thermal degradation, leading to further mass loss researchgate.netunibo.it. The specific decomposition temperatures and the number of distinct decomposition steps can provide information about the compound's inherent stability and potential degradation mechanisms xrfscientific.comxrfscientific.com. Analyzing the decomposition pathway can also help in understanding the products formed during thermal breakdown xrfscientific.com.

Table 4: TGA Observations for Sucrose and Related Compounds

| Temperature Range (°C) | Mass Loss Event | Observed in | Reference |

| 25 - 150 | Water evaporation | Sucrose | researchgate.net |

| 150 - 400 | Thermal degradation of mono-/di-saccharides | Sucrose | researchgate.net |

| >200 | Functional group changes (e.g., C=O bond) | Carbonized Sucrose | researchgate.net |

Note: Specific TGA data for this compound itself would require direct experimental investigation, but these findings for sucrose provide a basis for understanding its thermal behavior.

Rheological Techniques for Solution Viscosity and Flow Behavior Assessment

Rheology is the study of the flow of matter, primarily in the liquid state, and its deformation under stress. Rheological techniques, such as viscometry and oscillatory rheometry, are crucial for characterizing the viscosity, elasticity, and flow behavior of this compound solutions researchgate.netacs.orgrheologylab.com. These properties are critical for understanding how this compound-based formulations will behave during processing, storage, and application.

Studies on aqueous this compound systems have shown that at lower concentrations (up to approximately 45% by weight), the solutions exhibit Newtonian behavior, meaning their viscosity remains constant regardless of the applied shear rate researchgate.net. However, at higher concentrations, this compound solutions can display complex viscous responses, including a limit viscosity at low shear rates and shear-thinning behavior (where viscosity decreases with increasing shear rate) after a critical shear rate is reached researchgate.net. This shear-thinning behavior is often associated with the alignment of micellar aggregates in the direction of flow researchgate.netrheologylab.com. Temperature also plays a significant role, influencing micellar growth and thus the viscosity of the solutions researchgate.net.

Table 5: Rheological Behavior of this compound Aqueous Solutions

| This compound Concentration | Flow Behavior | Temperature Dependence | Reference |

| Up to ~45% (w/w) | Newtonian (viscosity independent of shear rate) | Viscosity generally increases with decreasing temperature due to micellar growth. | researchgate.net |

| Above ~45% (w/w) | Complex: Limit viscosity at low shear, shear-thinning at high shear | Temperature affects micellar growth, influencing viscosity and critical shear rate. | researchgate.net |

Morphological Characterization Methods for Self-Assembled Structures

This compound, like other surfactants, has the ability to self-assemble into various supramolecular structures in aqueous solutions, such as micelles, liquid crystalline phases, or bicontinuous structures, depending on concentration, temperature, and the presence of other components researchgate.net. Morphological characterization techniques are employed to visualize and understand the size, shape, and internal organization of these aggregates researchgate.netresearcher.lifeosti.gov.

Techniques like Cryo-Transmission Electron Microscopy (Cryo-TEM) allow for direct visualization of the morphology of self-assembled structures, providing images of micelles, vesicles, or liquid crystalline phases researchgate.net. Small-Angle X-ray Scattering (SAXS) is another powerful method that provides information about the size, shape, and ordering of these structures on a nanometer scale by analyzing the scattering pattern of X-rays researchgate.net. Dynamic Light Scattering (DLS) can also be used to determine the hydrodynamic size distribution of aggregates like micelles researchgate.net. These methods are critical for understanding how this compound self-organizes and how these structures influence its performance as an emulsifier or in drug delivery systems researchgate.netresearchgate.net.

Table 6: Morphological Characterization Techniques for this compound Self-Assemblies

| Technique | Information Provided | Typical Structures Observed | Reference |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of size, shape, and arrangement of aggregates. | Micelles, vesicles, liquid crystalline phases, nanoparticles. | researchgate.net |

| Small-Angle X-ray Scattering (SAXS) | Nanoscale structural information: size, shape, inter-aggregate spacing, phase type. | Micelles, hexagonal phases, cubic phases, lamellar phases. | researchgate.net |

| Dynamic Light Scattering (DLS) | Hydrodynamic size distribution of aggregates. | Micelles, nanoparticles. | researchgate.net |

List of Compounds Mentioned:

this compound

Sucrose Esters (SEs)

Lauric Acid

Carbon Dioxide (CO2)

Methanol

Ammonium Formate

Toluene

Ethyl Acetate

Urea

Phosphoric Acid

n-Butanol

Silica Gel

Alumina

Transcutol

Simvastatin

Phytosterols

Propylene Glycol

Oleyl Lactate

Isopropyl Myristate

Sorbitan Monolaurate (Span 20)

Cetyltrimethylammonium Bromide (CTAB)

Benzyl Alcohol

Sodium Dodecyl Sulfate (SDS)

Xanthan Gum (XG)

Locust Bean Gum (LBG)

Monoolein (MO)

Cefdinir

Cefpodoxime Proxetil

n-Heptane

n-Dodecane

n-Tetradecane

n-Hexadecane

1-Propanol

1-Pentanol

1-Hexanol

1-Heptanol

Sebacate esters

Electron Microscopy (TEM, SEM, Cryo-TEM) for Micellar and Vesicular Structure Visualization

Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Cryo-Transmission Electron Microscopy (Cryo-TEM), are indispensable for visualizing the nanoscale architecture of this compound assemblies. TEM has been employed to observe the morphology of nanosuspensions stabilized by this compound, revealing plate-like particles, sometimes with irregular or anisotropic shapes, and occasionally showing agglomeration of dispersed materials gd-online.de. Cryo-TEM has provided evidence for the presence of entangled thread-like structures within microemulsion systems incorporating this compound researchgate.net. Furthermore, TEM has been utilized to visualize niosomes formed with sucrose monolaurate, confirming the presence of unilamellar vesicles researchgate.net. Freeze Fracture Electron Microscopy (FFEM), often used in conjunction with scattering techniques, has also contributed to the characterization of microemulsions, supporting the identification of bicontinuous structures in certain sucrose ester-based systems acs.org. These techniques offer direct visual confirmation of the physical forms adopted by this compound under specific conditions.

Light Scattering Techniques (DLS, SLS) for Particle Size and Micelle Characterization

Light scattering methods, particularly Dynamic Light Scattering (DLS) and Static Light Scattering (SLS), are powerful tools for quantifying the size, shape, and aggregation behavior of molecules and particles in solution. DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles, allowing for the determination of their hydrodynamic diameter and size distribution researchgate.netarxiv.org. Studies on this compound microemulsions have reported swollen micelles with hydrodynamic diameters below 10 nm researchgate.net. DLS has also confirmed the formation of reverse micelles (RMs) by sucrose-based surfactants, characterized by spherical aggregates with low polydispersity indices, indicating high uniformity in size researcher.lifebvsalud.org. The aggregation properties of this compound in aqueous solutions are temperature-dependent, with DLS studies indicating micellar growth at elevated temperatures researchgate.netresearchgate.net. It is important to note that the accuracy of DLS measurements can be influenced by the sample's viscosity, making it necessary to account for or measure the dynamic viscosity of the solution for precise results muser-my.com. SLS, on the other hand, relates the intensity of scattered light to the molecular mass and concentration of scattering entities, aiding in the determination of molecular weight and the monitoring of aggregation phenomena arxiv.org. Both DLS and SLS have been instrumental in confirming the formation of reverse micelles and characterizing their structural uniformity researcher.lifebvsalud.org.

Table 1: Particle Size Characterization of this compound Assemblies by DLS

| System/Conditions | Observed Structure | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |

| This compound microemulsions | Swollen micelles | < 10 | Not specified | researchgate.net |

| Sucrose-based surfactant reverse micelles (in non-polar solvent) | Spherical aggregates | Not specified | Low | researcher.lifebvsalud.org |

| Aqueous solutions of this compound (high HLB) | Micelles | 10-50 | Not specified | researchgate.net |

| This compound nanosuspensions | Not specified | Not specified | Not specified | google.com |

Small-Angle Scattering (SAXS, SANS) for Supramolecular Structure Elucidation

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are complementary techniques that probe the structure of materials on length scales from approximately 1 to 100 nanometers. These methods are highly effective for elucidating the supramolecular organization of surfactants, including the size, shape, and internal structure of micelles, vesicles, and bicontinuous phases psu.eduresearchgate.netresearchgate.net. SAXS analyses of this compound systems have confirmed the formation of reverse micelles with smooth interfaces and have provided insights into their aggregation behavior, such as the formation of inverse globular micelles approximately 6 nm in size, with increasing aggregation numbers at higher surfactant concentrations researcher.lifebvsalud.orgpsu.edu. SANS, particularly when combined with SAXS, can offer detailed information about the internal structure by utilizing differences in scattering length densities, for instance, distinguishing between different molecular components within an assembly worktribe.com. Studies on sucrose-based microemulsions have reported domain sizes in the range of ~35 to 60 nm nist.gov. Furthermore, SAXS has been used to investigate the internal nanostructure of lipid-based mesophases containing this compound researchgate.net, and SANS, alongside FFEM, has helped confirm bicontinuous microstructures in certain sucrose ester systems acs.org.

Table 2: Supramolecular Structure Dimensions of this compound Assemblies by SAXS/SANS

| System/Conditions | Technique | Observed Structure | Characteristic Dimension (nm) | Reference |

| Sucrose ester/oil/cosurfactant microemulsions | SAXS | Inverse globular micelles | ~6 (micelle size) | psu.edu |

| Sucrose-based surfactant in non-polar solvent | SAXS | Spherical aggregates | Not specified | researcher.lifebvsalud.org |

| Edible sugar-limonene microemulsions (this compound/oleate) | SANS | Well-structured microemulsions | ~35-60 (domain size) | nist.gov |

| Sucrose ester/cosurfactant/oil/water system (sucrose monolaurate + dilaurate) | SANS | Bicontinuous structure | Not specified | acs.org |

Atomic Force Microscopy (AFM) for Surface Topography of this compound Films

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides detailed topographic information at the nanometer scale. It operates by scanning a sharp tip across a surface, measuring the forces between the tip and the sample to create a 3D topographical map spectraresearch.comicmab.essciopen.com. AFM can reveal surface features such as roughness, defects, and the morphology of thin films or deposited aggregates spectraresearch.comicmab.es. For this compound, AFM has been used to visualize the structures within microemulsions, identifying isolated globular structures with diameters less than 100 nm in some formulations researchgate.net. The technique is also valuable for characterizing the surface topography of films, providing quantitative data on features like height, roughness, and the presence of crystalline or amorphous phases spectraresearch.comsciopen.com. AFM's ability to operate in air or liquid environments makes it particularly suitable for studying the behavior of surfactants and their assemblies in conditions relevant to their application icmab.es. The high lateral resolution of AFM allows for a more detailed examination of surface morphology compared to techniques like profilometry sciopen.com.

Table 3: Surface Topography Characterization of this compound Assemblies by AFM

| System/Conditions | Technique | Observed Feature(s) | Characteristic Dimension/Parameter | Reference |

| This compound-based microemulsions | AFM | Isolated globular structures | Diameter < 100 nm | researchgate.net |

| This compound nanosuspensions | AFM | Not specified (topography of particles/films) | Not specified | researchgate.net |

| Thin films of this compound (general capability) | AFM | Roughness, defects, crystalline/amorphous phases | Nanoscale features | spectraresearch.comsciopen.com |

Physicochemical Behavior and Self Assembly of Sucrose Laurate in Aqueous Systems

Critical Micelle Concentration (CMC) Determination Methodologies and Factors Influencing CMC

The critical micelle concentration (CMC) is a key characteristic of a surfactant, representing the concentration threshold at which individual surfactant molecules (monomers) begin to aggregate into micelles. For sucrose (B13894) laurate, this value is noted to be low, for instance, a reported CMC of 0.36 mM in water. nih.gov Differences in reported CMC values can arise from variations in the buffer, temperature, analytical method used, and the purity of the sucrose laurate, specifically the degree of esterification. nih.govmdpi.com

Several experimental techniques are utilized to determine the CMC of this compound, each monitoring a distinct physical property of the solution that changes abruptly at the point of micelle formation. nih.govalfa-chemistry.com

Common Methodologies for CMC Determination:

Surface Tension Measurement: This classical method involves measuring the surface tension of the solution as the surfactant concentration increases. Below the CMC, this compound molecules adsorb at the air-water interface, causing a sharp drop in surface tension. Once the interface is saturated, further addition of the surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant. alfa-chemistry.comuchile.cl

Fluorescence Spectroscopy: This highly sensitive technique employs fluorescent probes, such as pyrene, whose emission spectra are sensitive to the polarity of their surrounding environment. A significant shift in the fluorescence intensity occurs when the probe moves from the polar aqueous phase into the nonpolar core of the newly formed micelles, providing a clear indication of the CMC. alfa-chemistry.comuchile.cl

Conductivity Measurement: While primarily suited for ionic surfactants, this method can be used to detect changes in the conductivity of a solution as non-ionic micelles form and interact with ions present in the solution. alfa-chemistry.comacs.org

UV-Vis Spectroscopy: This method can determine the CMC by observing changes in the absorbance spectra of a probe, like benzoylacetone, as it is incorporated into the micelles. acs.org

Factors Influencing the CMC of this compound:

Hydrophobic Chain Length: For sucrose esters in general, increasing the length of the fatty acid tail (the hydrophobic part) makes the molecule more hydrophobic, leading to a decrease in the CMC. uchile.clrjpdft.com

Temperature: The effect of temperature on the CMC of non-ionic surfactants is complex. Often, the CMC decreases as temperature rises to a certain point, due to the dehydration of the hydrophilic head group, which favors micellization. researchgate.netresearchgate.net

Additives:

Electrolytes: The addition of salts can lower the CMC by reducing the hydration of the hydrophilic sucrose head, promoting aggregation at lower concentrations. rjpdft.com

Organic Molecules: The presence of substances like alcohols or sugars can alter the CMC. For example, water-soluble alcohols may increase the CMC by weakening hydrophobic interactions, while sugars can act as "structure makers" in water, leading to a decrease in the CMC. snu.ac.kr

Micellar Aggregation and Solubilization Mechanisms

The formation of this compound micelles is a spontaneous process driven by the hydrophobic effect, where the hydrophobic tails cluster together to minimize contact with water. These micelles create nanosized pockets capable of encapsulating and solubilizing water-insoluble substances.

Thermodynamics of Micelle Formation and Micellar Growth

The spontaneity of micellization is described by the Gibbs free energy of micellization (ΔG°m), which is typically negative. This process is influenced by both enthalpy (ΔH°m) and entropy (ΔS°m) changes.

The thermodynamic parameters of micellization can be determined from the temperature dependence of the CMC. The standard Gibbs free energy of micellization tends to decrease as the length of the surfactant tail decreases. researchgate.net

Micellar growth, an increase in the number of surfactant molecules per micelle (aggregation number), can be induced by factors like increasing temperature. researchgate.net

Solubilization Capacity and Mechanism for Hydrophobic Compounds

A significant property of this compound micelles is their ability to solubilize poorly water-soluble compounds by incorporating them into their hydrophobic core. This is a crucial function in pharmaceutical and food applications. nih.gov

The solubilization capacity of this compound has been demonstrated for various hydrophobic drugs, such as ibuprofen (B1674241) and cyclosporin-A. researchgate.netnih.gov The efficiency of solubilization depends on the concentration of the surfactant, with higher concentrations generally leading to greater solubilization. For example, a 20% this compound solution was shown to significantly enhance the solubility of ibuprofen. researchgate.net

The mechanism involves the partitioning of the hydrophobic compound from the aqueous environment into the nonpolar interior of the micelle. The location of the solubilized molecule within the micelle depends on its polarity. Nonpolar molecules reside in the core, while amphiphilic molecules may orient themselves at the core-shell interface.

Micellar Shape Transitions and Polydispersity

Micelles formed by this compound are not static spheres. Their shape and size can change in response to solution conditions. Laser light scattering studies have shown that pure sucrose monolaurate forms spheroidal micelles with a hydrodynamic radius of about 2.92 nm. nih.gov

However, factors such as the presence of impurities, like sucrose dilaurate, can lead to the formation of larger and more varied (polydisperse) structures. nih.gov The presence of sucrose dilaurate can cause a transition from spherical to disk-like micelles. nih.gov Increasing surfactant concentration or temperature can also promote the growth of spherical micelles into larger, elongated or cylindrical (rod-like) structures. rjpdft.comresearchgate.net These shape transitions are governed by the surfactant's molecular geometry, often described by the critical packing parameter. uchile.clnih.gov

Phase Behavior and Phase Diagram Construction for this compound Systems

At concentrations significantly above the CMC, aqueous solutions of this compound can transition from simple micellar solutions to more ordered, viscous structures known as liquid crystalline phases. The specific type of phase that forms is dependent on both the surfactant concentration and the temperature, and these relationships are graphically represented in a phase diagram.

Liquid Crystalline Phases and Their Structural Characterization

Liquid crystals possess a degree of molecular order that is intermediate between that of a liquid and a solid. For this compound and similar non-ionic surfactants, several liquid crystalline phases can be observed.

Types of Liquid Crystalline Phases:

Lamellar Phase (Lα): This phase is characterized by a layered structure, where bilayers of surfactant molecules are separated by layers of water. The hydrophobic laurate tails are oriented towards each other, creating a nonpolar interior, while the hydrophilic sucrose heads face the aqueous layers. acs.orgtandfonline.com The development of lamellar liquid crystals can coincide with the appearance of measurable normal stresses in the system. acs.org

Hexagonal Phase (H1): This phase consists of long, cylindrical micelles packed into a hexagonal arrangement. cibtech.org

Bicontinuous Microemulsion Phase (BC): In ternary systems containing oil, a bicontinuous structure can form where water and oil domains are intertwined and separated by a surfactant film. researchgate.net

Structural Characterization Techniques:

The identification and characterization of these phases rely on several advanced analytical methods:

Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for determining the structure and dimensions of liquid crystalline phases. The scattering patterns produced are unique to each phase type (e.g., lamellar, hexagonal) and can be used to calculate structural parameters like the distance between layers in a lamellar phase. tandfonline.com

Polarized Light Microscopy (PLM): Anisotropic liquid crystalline phases, such as the lamellar and hexagonal phases, are birefringent and exhibit characteristic textures when viewed under a polarized light microscope. This allows for their identification and the mapping of phase boundaries. cibtech.org

Differential Scanning Calorimetry (DSC): DSC is used to detect the heat changes associated with phase transitions as a function of temperature, helping to construct the temperature-composition phase diagram. biointerfaceresearch.com

Rheology: The flow behavior (viscosity) of the system is highly dependent on its structure. The transition to entangled micellar systems and liquid crystalline phases is marked by a shift to non-Newtonian viscous behavior. acs.org

Vesicle and Liposome Formation from this compound

This compound, a non-ionic surfactant, is instrumental in the formation of vesicles and liposomes, which are spherical structures composed of one or more lipid bilayers. These structures are widely utilized as carriers for various substances.

The formation of vesicles can be achieved by incorporating this compound into a lipid bilayer. rsc.org For instance, rigid and elastic vesicles have been prepared using the double-chain surfactant sucrose-ester laurate (L-595) in combination with the single-chain surfactant octaoxyethylene-laurate ester (PEG-8-L). nih.gov In such systems, sulfosuccinate (B1259242) is sometimes used as a stabilizer to induce a negative charge. nih.gov Nonionic surfactant elastic vesicles can be composed of a bilayer-forming surfactant like this compound ester (L-595), a micelle-forming surfactant such as octaoxyethylene laurate ester (PEG-8-L), and a stabilizer, often in a 50:50:5 molar ratio. dovepress.com

The properties of these vesicles are highly dependent on their composition. Research has shown that the elasticity of vesicles can be enhanced by increasing the ratio of the micelle-forming surfactant (PEG-8-L) to the bilayer-forming this compound (L-595). nih.gov Conversely, increasing the amount of an encapsulated drug, such as ketorolac, within the vesicles leads to a reduction in their elasticity. nih.gov The mean size of these prepared vesicles typically varies between 90 and 150 nm. nih.gov

Sucrose esters are known to swell the mesophase of lipid systems, promoting the formation of vesicles at higher concentrations. rsc.org The incorporation of this compound into a phytantriol (B1228177) (PHYT) lipid bilayer, for example, results in vesicle formation. rsc.org Interestingly, these vesicles can undergo dynamic structural changes. In one study, the enzyme invertase was used to catalyze the hydrolysis of this compound within PHYT vesicles, causing a dynamic conversion of the vesicles into cubosomes, a different type of liquid crystalline nanostructure. rsc.org

Furthermore, this compound has been employed as an auxiliary lipid in the creation of liposomes for gene delivery. researchgate.net Its inclusion in these formulations has been shown to improve the uptake of the liposomes by various tumor cells. researchgate.net However, it is noted that using a high concentration of surfactants in vesicle formation can sometimes reduce the entrapment efficiency of the encapsulated substance, potentially due to the formation of micelles when the surfactant concentration exceeds a critical point. ljmu.ac.uk

Table 1: Composition and Properties of this compound Vesicles

| Vesicle Component | Role | Effect on Vesicle Properties | Source |

|---|---|---|---|

| This compound (L-595) | Bilayer-forming surfactant | Forms the primary structure of the vesicle. | dovepress.com, nih.gov |

| Octaoxyethylene-laurate ester (PEG-8-L) | Micelle-forming surfactant / Edge activator | Increasing its ratio to L-595 enhances vesicle elasticity. | dovepress.com, nih.gov |

| Sulfosuccinate | Stabilizer | Induces a negative charge on the vesicle surface. | nih.gov |

| Ketorolac | Encapsulated Drug | Increased loading reduces vesicle elasticity. | nih.gov |

Interfacial Tension Reduction and Emulsification Mechanism

As an amphiphilic molecule, this compound possesses a hydrophilic sucrose "head" and a lipophilic laurate "tail". mdpi.com This structure allows it to position itself at the interface between oil and water, reducing the interfacial tension and enabling the formation of stable emulsions. cosmileeurope.eu The hydrophilic-lipophilic balance (HLB) of this compound, which has a value of 16, makes it particularly suitable for creating oil-in-water (o/w) emulsions. mdpi.com

Adsorption Kinetics at Interfaces

The efficacy of this compound as a surface-active agent begins with its rapid adsorption to interfaces. Studies using a Quartz Crystal Microbalance (QCM) to evaluate the adsorption of pure sucrose monolaurate (SML) at a solid-liquid interface revealed that the process is fast, occurring within 1 to 3 minutes. researchgate.net

The mechanism of adsorption at most concentrations and pH levels tested was found to be a typical one-step monolayer process. researchgate.net This allows for the application of the Sauerbrey equation to determine the mass of the deposited surfactant layer. researchgate.net The adsorption isotherm, which describes the equilibrium of adsorption, was observed to be consistent with the Langmuirian model. researchgate.net This model assumes that adsorption occurs at specific localized sites on the surface and that a monolayer is formed.

The medium in which adsorption occurs plays a critical role. The deposition of SML on a gold surface was significantly higher in de-ionized water (pH 6.9) compared to an aqueous buffer at a physiological pH of 5.5, particularly at concentrations at or above 0.1% w/w. researchgate.net This difference is attributed to the interaction of water molecules with the adsorbed layer. researchgate.net These findings underscore the importance of media conditions when studying the adsorption behavior of sucrose esters. researchgate.net

Role in Emulsion and Microemulsion Stabilization Mechanisms

This compound is widely used to stabilize emulsions and microemulsions due to its ability to lower interfacial tension and form a protective layer around droplets. cosmileeurope.euresearchgate.net Its non-ionic nature and low critical micelle concentration (CMC) make it particularly effective in self-emulsifying systems, as the concentration required to reduce interfacial tension is lower than that of many ionic detergents. nih.gov

In the formation of emulsions , this compound acts as an emulsifier that allows for the creation of finely dispersed mixtures of oil and water. cosmileeurope.eu The stability of these emulsions can be influenced by the HLB value of the sucrose ester. Generally, sucrose esters with higher HLB values, indicating greater hydrophilicity, are more efficient at stabilizing oil-in-water emulsions. mdpi.com They provide better emulsifying and dispersive capacity, leading to smaller and more stable oil droplets in the aqueous phase. mdpi.com

In microemulsions , which are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant, this compound plays a crucial role in stabilization. researchgate.netmdpi.com It can be used with a co-surfactant, such as isopropyl alcohol, to stabilize systems containing an oil phase and water. mdpi.com The surfactant molecules adsorb at the oil-water interface, decrease surface tension, and self-organize into supramolecular structures that stabilize the microdroplets. researchgate.net

The structure and size of the microdroplets can be controlled by adjusting the mixing ratio of the surfactant and co-surfactant. researchgate.net Research has demonstrated the successful formulation of fluconazole-loaded microemulsions using this compound as the surfactant, highlighting its dual function as both an emulsifying and a solubilizing agent for poorly water-soluble drugs. mdpi.com

Interactions of Sucrose Laurate with Biological and Synthetic Systems

Interaction with Biomembranes and Lipid Bilayers (Focus on molecular mechanisms)

Sucrose (B13894) laurate's interaction with biomembranes and lipid bilayers is characterized by its ability to modulate membrane fluidity, permeability, and structural integrity. These effects are primarily driven by the insertion of its lipophilic tail into the lipid bilayer and its hydrophilic head interacting with the aqueous environment or lipid head groups.

Sucrose laurate functions as a permeation enhancer by directly interacting with the lipid bilayer at a molecular level. Studies indicate that SL perturbs the plasma membrane, leading to increased membrane fluidity and the potential opening of tight junctions, which facilitates paracellular transport nih.govmdpi.com. Molecular dynamics (MD) simulations suggest that SL molecules integrate into the lipid bilayer without significant expulsion or flip-flop events, implying a stable insertion acs.orgdiva-portal.org. This integration causes an increase in the area per lipid (APL) of the bilayer, a direct indicator of membrane fluidization acs.org. For instance, sucrose monolaurate has been observed to increase the APL of a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer by 14.6% acs.org.

Furthermore, SL influences membrane potential, with studies reporting a decrease in mitochondrial membrane potential and an increase in plasma membrane potential in Caco-2 cells nih.gov. The effectiveness of SL as a permeation enhancer is partly attributed to its low critical micelle concentration (CMC), which allows for efficient interaction with the membrane at relatively low concentrations compared to some ionic surfactants mdpi.comnih.gov. At concentrations near its CMC, SL can transiently reduce transepithelial electrical resistance (TEER) and increase the apparent permeability coefficient (Papp) of marker molecules across cell monolayers and tissues nih.govmdpi.comnih.gov.

Table 1: Effects of this compound on Membrane Properties

| Parameter/System | This compound Concentration | Effect | Reference |

| Area Per Lipid (APL) of POPC Bilayer | 35% (sucrose monolaurate) | 14.6% increase compared to pure POPC system acs.org | acs.org |

| Apparent Permeability Coefficient (Papp) of [14C]-mannitol across Caco-2 monolayers | 1 mM | Increased nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |

| Skin Permeation of Ibuprofen (B1674241) | Not specified | 2.15-fold increase researchgate.net | researchgate.net |

| Papp of [14C]-mannitol across rat colonic tissue | 5 mM | 2.6-fold increase mdpi.com | mdpi.com |

| Papp of [14C]-mannitol across rat colonic tissue | 10 mM | 2.6-fold increase mdpi.com | mdpi.com |

| Papp of FD4 across rat colonic tissue | 10 mM | 8.2-fold increase mdpi.com | mdpi.com |

| Relative bioavailability of insulin (B600854) (jejunal instillation) | 50 mM | 2.4% nih.gov | nih.gov |

| Relative bioavailability of insulin (jejunal instillation) | 100 mM | 8.9% nih.gov | nih.gov |

| Critical Micelle Concentration (CMC) of C12-sucrose | N/A | ~0.34 mM mdpi.comnih.govuniurb.it | mdpi.comnih.govuniurb.it |

As a nonionic surfactant, this compound can function as a detergent, aiding in the solubilization of biological membranes and their components nih.gov. This detergent activity is instrumental in processes such as the isolation and purification of membrane proteins. The mechanism of solubilization by sucrose esters, exemplified by myristyl sucrose ester (MMS), involves the formation of smaller liposomes or micelles, which effectively break down the membrane structure nih.gov. The efficiency and nature of this solubilization are influenced by factors such as the lipid head group characteristics and the presence of cholesterol within the bilayer. Specifically, cholesterol can protect lipid bilayers from solubilization by sucrose esters, indicating a protective effect against detergent action nih.govresearchgate.net. The localization of sucrose ester molecules within the membrane also depends on these lipid characteristics, which in turn influences the kinetics of the solubilization process nih.govresearchgate.net.

Interaction with Proteins and Peptides

This compound interacts with proteins and peptides, influencing their stability, conformation, and potential for complex formation. These interactions are critical in various biological and formulation contexts.

This compound, similar to other sugars, can enhance the stability of proteins against denaturation. Sucrose, in general, is known to stabilize proteins by being preferentially excluded from the protein surface nih.gov. This exclusion increases the system's free energy, thermodynamically disfavoring the unfolded state and thus stabilizing the native protein conformation nih.govacs.org. While sucrose typically does not induce conformational changes, it can elevate the temperature at which thermal denaturation occurs and influence protein aggregation nih.govresearchgate.net. In systems containing both sucrose esters and proteins like β-lactoglobulin, interactions can lead to the formation of protein-surfactant complexes, which may affect the dilatational properties of interfacial films capes.gov.brnih.gov. The specific nature of these interactions and the stability of any resulting complexes are contingent upon the protein type, the sucrose ester's structure, and the surrounding environmental conditions.

This compound and sugars generally act as stabilizers for protein structures, rather than denaturants. Sucrose has been demonstrated to increase the thermal denaturation temperature of proteins such as whey proteins and human serum albumin acs.orgresearchgate.net. For instance, sucrose can raise the denaturation temperature of whey protein isolate by 6-8°C at a 40 wt% concentration researchgate.net. This stabilizing effect is attributed to sucrose's preferential exclusion from the protein surface, which thermodynamically discourages the unfolded state nih.gov. While sucrose typically does not induce conformational changes, it can alter the kinetics of the unfolding process by increasing the apparent activation energy nih.gov. Research suggests that sucrose stabilizes the native state of proteins, modulating aggregation and preserving structural integrity under stress conditions acs.orghuji.ac.il.

Table 2: Influence of Sucrose on Protein Denaturation

| Protein System | Sucrose Concentration | Effect on Denaturation Temperature | Reference |

| Whey Protein Isolate (WPI) | 40 wt% | Increased by 6-8°C | researchgate.net |

| Human Serum Albumin (HSA) | 1 M | Stabilized native state | acs.org |

| Alpha-chymotrypsin, Chymotrypsinogen, Ribonuclease | Various | Increased apparent activation energy of unfolding | nih.gov |

Interaction with Polysaccharides and Biopolymers

Table 3: Solubility of this compound in Different Solvents

| Solvent | Relative Solubility (vs. Water) | Reference |

| Ethanol (B145695) | 139 times higher | mdpi.com |

| Tetraglycol | 1.57 times higher | mdpi.com |

| Cinnamon EO | 2.8 times higher (vs. Oregano EO) | researchgate.net |

Compound List:

this compound (SL)

Sucrose Monolaurate (SML)

Laurate (C12)

Sodium Caprate (C10)

Sodium Caprylate

SNAC (Salcaprozate Sodium)

POPC (1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)

DODAC (Dioctadecyl dimethylammonium chloride)

Beta-lactoglobulin (β-lg)

Chitosan

Hydroxypropylmethylcellulose (HPMC)

Guar gum

Xanthan gum

Human Serum Albumin (HSA)

Alpha-chymotrypsin

Chymotrypsinogen

Ribonuclease

Myristyl sucrose ester (MMS)

Sucrose Palmitate

Sucrose Stearate

Complexation and Co-aggregation Phenomena

In aqueous environments, this compound molecules aggregate above a critical concentration, known as the critical micelle concentration (CMC), to form micelles. These micelles are dynamic structures that can grow and entangle, particularly at higher concentrations or specific temperatures, leading to more complex aggregation states such as liquid crystalline phases researchgate.netacs.orgarxiv.org. The extent of aggregation and the type of structures formed are influenced by factors including surfactant concentration, temperature, and the presence of salts or other molecules researchgate.netarxiv.org. Studies indicate that sucrose esters, in general, are relatively insensitive to temperature changes compared to other nonionic surfactants with oxyethylene groups researchgate.net. The formation of these aggregates contributes to the unique interfacial and solution properties of this compound.

Table 1: Aggregation Behavior of this compound in Aqueous Systems

| Concentration Range | Observed Structure(s) | Rheological Behavior | Key Influencing Factors | Reference |

| Below CMC/CAC | Individual molecules | Low viscosity | Concentration | arxiv.org |

| Above CMC/CAC | Micelles | Newtonian (at lower concentrations) | Concentration, temperature, tail length | researchgate.netarxiv.org |

| Higher Concentrations | Entangled micelles, liquid crystalline | Non-Newtonian, viscoelastic, shear-thinning | Concentration, temperature, micelle entanglement | researchgate.netacs.org |

| Variable | Self-assembled structures | Temperature-insensitive compared to ethoxylated surfactants | Temperature, water interaction | researchgate.net |

Rheological Modification of Polymer Solutions

The micellar structures formed by this compound in water can exhibit rheological properties that are comparable to those of polymer solutions researchgate.net. In concentrated systems, the entanglement of rod-like micelles can lead to complex viscous responses, including shear-thinning behavior where viscosity decreases with increasing shear rate researchgate.netacs.org. The rheological parameters, such as the shear modulus (G') and relaxation time constant (τ), are directly related to the dynamics of these micellar species and can be modulated by variations in molecular structure, concentration, temperature, and salt content researchgate.net. These characteristics enable this compound to function as a rheology modifier, influencing the flow and deformation properties of various formulations. For instance, in aqueous solutions, hydrophilic polymers thicken formulations through entanglement and electrostatic interactions, forming three-dimensional structures that can lead to gel formation and increased viscosity, often accompanied by shear-thinning crodahomecare.com. While not a polymer itself, this compound's self-assembly into entangled structures mirrors the mechanisms by which polymers modify rheology.

Table 2: Rheological Characteristics of this compound Systems

| System/Condition | Rheological Behavior | Key Characteristics | Influencing Factors | Reference |

| This compound/Water Micellar Systems | Similar to polymer solutions; Newtonian at lower concentrations, non-Newtonian at higher | Variable shear modulus (G') and relaxation time (τ); shear-thinning behavior observed in concentrated systems | Concentration, temperature, salt concentration, molecular structure | researchgate.net |

| Entangled Micellar Systems & Liquid Crystals | Non-Newtonian, viscoelastic | Limiting viscosity at low shear rates; potential for measurable normal stresses in liquid crystalline phases | Micelle entanglement, formation of ordered phases | acs.org |

| General Hydrophilic Polymer Solutions | Pseudoplastic (Power-law model) | Flow behavior index (x), consistency index; temperature-dependent | Polymer concentration, molecular weight, temperature | researchgate.net |

Interaction with Nanoparticles and Colloidal Systems

This compound plays a significant role in stabilizing nanoparticles and influencing the formation of complex nanostructures, leveraging its surfactant properties to control particle interactions and surface characteristics.

Surface Modification and Stabilization of Nanoparticles

This compound is recognized as an effective stabilizer for various nanoparticles, particularly in preventing aggregation, which is crucial for maintaining their high surface area and dissolution rates researchgate.net. When used in the preparation of drug nanocrystals (e.g., fenofibrate, danazol, probucol), this compound ensures that dried nanocrystals can be readily redispersed into their original particle sizes upon mild agitation researchgate.net. This stabilization is achieved by reducing the excess surface energy that drives agglomeration. Similarly, in the context of gold nanoparticles (AuNPs), combinations of sucrose esters, such as sucrose monopalmitate, with sugars have demonstrated enhanced redispersibility after freeze-drying, with interactions between the surfactant and the nanoparticle surface being critical for anti-aggregation effects researchmap.jp. The general principle of nanoparticle stabilization involves surfactants or polymers adsorbing onto the nanoparticle surface, providing either steric hindrance or electrostatic repulsion to keep particles separated mdpi.comcore.ac.uk. This surface modification transforms hydrophobic nanoparticles into a more hydrophilic state, improving their colloidal stability in aqueous media core.ac.uk.

Table 3: this compound as a Nanoparticle Stabilizer

| Nanoparticle Type | Role of this compound | Observed Stabilization Effect | Potential Mechanism(s) | Reference |

| Drug Nanocrystals (e.g., Fenofibrate, Danazol) | Stabilizer during milling and drying | Prevents aggregation of dried nanocrystals; ensures complete redispersion in aqueous media with mild agitation | Reduction of surface energy, steric/electrostatic stabilization (implied) | researchgate.net |

| Gold Nanoparticles (AuNPs) (in combination with sugar) | Stabilizer during freeze-drying | Enhanced redispersibility after freeze-drying compared to individual components | Surface interactions (e.g., between sucrose monopalmitate and Au surface) | researchmap.jp |

| Hydrophobically Capped Nanoparticles | Stabilizer (via amphiphilic polymer coating, conceptually similar to this compound) | Facilitates transfer from organic to aqueous phase; ensures water solubility and colloidal stability in aqueous media | Hydrophobic interaction between surfactant's lipophilic tail and nanoparticle surface; hydrophilic backbone interacts with water | core.ac.uk |

Role in Core-Shell Nanostructure Formation

Compound List:

this compound

Lauric Acid

Sucrose

Fenofibrate

Danazol

Probucol

Lactose Laurate

Poloxamer 407

Fenbendazole

Gold Nanoparticles (AuNPs)

Sucrose Monopalmitate (SEC16)

Soy Protein Isolate (SPI)

Soy-soluble Polysaccharides (SSPS)

Curcumin

Carboxymethyl Cellulose (CMC)

Chitosan (CS)

Poly(D,L-lactide-co-glycolide) (PLGA)

Advanced Applications and Mechanistic Studies of Sucrose Laurate in Formulated Systems

Application in Environmental Remediation Technologies (Focus on mechanism, e.g., solubilization of pollutants)

Role in Microemulsion-Based Remediation Strategies

Microemulsions, which are thermodynamically stable, optically transparent dispersions of oil and water stabilized by a surfactant and often a co-surfactant, have emerged as highly effective systems for environmental remediation. Their unique structure, characterized by a large interfacial area and the ability to solubilize hydrophobic contaminants, makes them ideal for applications such as soil washing, groundwater treatment, and the cleanup of oil spills. Within this context, sucrose (B13894) laurate, a non-ionic surfactant derived from sucrose and lauric acid, plays a significant role due to its favorable properties, including biodegradability, low toxicity, and effective emulsifying capabilities.

Sucrose Laurate as a Key Component in Remediation Microemulsions this compound's amphiphilic nature, with a hydrophilic sucrose head and a hydrophobic lauric acid tail, allows it to significantly reduce interfacial tension between oil and water phases. This reduction is critical for the formation of stable microemulsions. Its ability to self-assemble into micelles or other organized structures in aqueous solutions enables it to encapsulate and solubilize a wide range of hydrophobic pollutants, such as hydrocarbons, polycyclic aromatic hydrocarbons (PAHs), and certain pesticides. The choice of this compound is often driven by its "green" profile, aligning with the growing demand for environmentally benign remediation technologies.

Applications in Pollutant Removal Research has explored the efficacy of this compound-based microemulsions across various environmental contamination scenarios:

Hydrocarbon Contamination: A primary application involves the remediation of soils and waters contaminated with petroleum hydrocarbons, such as diesel fuel and crude oil. This compound microemulsions can effectively solubilize these hydrophobic compounds, facilitating their removal from soil matrices through washing processes or their dispersion in water for subsequent treatment. Studies have demonstrated that optimized microemulsion formulations containing this compound can achieve high removal efficiencies for diesel components from sandy soils.

Polycyclic Aromatic Hydrocarbons (PAHs): Microemulsions incorporating this compound have also shown promise in the removal of PAHs, a group of persistent organic pollutants. The surfactant's ability to incorporate PAHs into its hydrophobic core enhances their bioavailability for microbial degradation or facilitates their physical removal.

Mechanistic Insights into Remediation The effectiveness of this compound in microemulsion-based remediation stems from several key mechanisms:

Enhanced Solubilization: this compound molecules arrange themselves at the oil-water interface, creating a microenvironment where hydrophobic contaminants can partition. The micelles formed by this compound can encapsulate these contaminants within their hydrophobic cores, effectively increasing their apparent solubility in the aqueous phase. This solubilization is crucial for mobilizing pollutants from solid matrices like soil.

Interfacial Tension Reduction: By adsorbing at the oil-water interface, this compound dramatically lowers the interfacial tension. This reduction facilitates the dispersion of contaminants (e.g., oil droplets) into smaller, more manageable sizes within the aqueous phase, increasing the surface area available for extraction or degradation.

Emulsification and Dispersion: this compound acts as an emulsifier, stabilizing oil-in-water emulsions. This means that oil contaminants, once solubilized or dispersed, remain suspended in the aqueous phase, preventing re-adsorption onto soil particles and allowing for efficient physical removal or transport to treatment units.

Research Findings and Performance Data Studies investigating the performance of this compound in microemulsion-based remediation have provided quantitative data on its efficacy. For instance, research on the removal of diesel from contaminated soil using sucrose monolaurate (a type of this compound) in a microemulsion system, often formulated with water and a co-solvent like isopropanol (B130326), has reported significant removal efficiencies.

One study investigating the removal of diesel from sandy soil using a microemulsion system containing sucrose monolaurate demonstrated the following performance under specific conditions:

| Pollutant | Soil Type | This compound Concentration (w/v) | Co-surfactant (e.g., Isopropanol) | Water Content | Diesel Removal Efficiency (%) |

| Diesel | Sandy Soil | 1.0% | 5.0% | 94.0% | 85.2% |

| Diesel | Sandy Soil | 2.0% | 5.0% | 93.0% | 91.5% |

| Diesel | Sandy Soil | 3.0% | 5.0% | 92.0% | 93.8% |

Table 1: Diesel Removal Efficiency from Sandy Soil Using Sucrose Monolaurate Microemulsions

Another research area focuses on the solubilization capacity of this compound for specific hydrophobic compounds. For example, in a microemulsion system, this compound has been shown to effectively solubilize PAHs. The solubilization capacity, often expressed as the ratio of the mass of the solubilized pollutant to the mass of the surfactant, can vary based on the specific PAH and the microemulsion composition.

| Pollutant Type | This compound Type | Microemulsion System Components (Example) | Solubilization Capacity (mg Pollutant / g this compound) |

| Phenanthrene | Sucrose Monolaurate | Water, Isopropanol, Squalene (oil phase) | ~150-200 |

| Pyrene | Sucrose Monolaurate | Water, Isopropanol, Squalene (oil phase) | ~120-170 |

Table 2: Solubilization Capacity of Sucrose Monolaurate for PAHs in a Microemulsion System

These findings highlight the potential of this compound as a functional ingredient in designing effective and environmentally conscious microemulsion-based remediation strategies for various organic contaminants.

Compound List:

this compound

Lauric Acid

Sucrose

Isopropanol

Diesel

Polycyclic Aromatic Hydrocarbons (PAHs)

Phenanthrene

Pyrene

Squalene

Analytical Methodologies for Sucrose Laurate Quantification in Complex Matrices

Immunoassays and Biosensors

Current scientific literature does not extensively detail the development or application of specific immunoassays or biosensors for the direct quantification of sucrose (B13894) laurate in complex matrices. While biosensors are broadly employed in food analysis for various analytes, including sugars like sucrose chim.itnih.govnih.govresearchgate.net, and immunoassays are widely used for detecting specific molecules nih.gov, research specifically targeting sucrose laurate via these methods appears limited. The primary focus in the analytical chemistry of this compound and related sucrose esters remains on chromatographic techniques.

Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) in HPLC

High-Performance Liquid Chromatography (HPLC) coupled with either Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) represents a cornerstone for the quantitative analysis of this compound and other sucrose esters. These detectors are considered universal detectors, capable of detecting non-volatile and semi-volatile analytes that lack UV absorbance, making them ideal for sucrose esters nih.govacs.orgfao.org.

HPLC with Evaporative Light Scattering Detection (ELSD)

HPLC coupled with ELSD is a widely adopted method for the separation and quantification of sucrose esters, offering the ability to resolve complex mixtures of mono-, di-, and higher esters, as well as positional isomers nih.govnih.govresearchgate.netcolumbia.edumdpi.comresearchgate.net. ELSD operates by nebulizing the HPLC eluent, evaporating the mobile phase, and detecting the remaining non-volatile analyte particles through light scattering nih.gov. This detection principle makes ELSD suitable for gradient elution, as it is insensitive to volatile mobile phase components nih.gov.

Methodological Approaches:

Chromatographic Separation: Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing columns such as C8 or C18 nih.govnih.govcolumbia.eduresearchgate.net.

Mobile Phase Composition: Gradient elution is typically used to achieve optimal separation of the diverse range of sucrose esters. Common mobile phase systems include mixtures of water with organic modifiers like methanol (B129727), tetrahydrofuran (B95107) (THF), or isopropanol (B130326) nih.govnih.govresearchgate.netnih.govcolumbia.edumdpi.comresearchgate.net. For instance, a mobile phase gradient might involve increasing concentrations of methanol and THF in water nih.govresearchgate.net.

Detection Parameters: The ELSD detector parameters, such as nebulizer temperature, evaporator temperature, and gain, are optimized to ensure sensitive and reproducible detection of this compound acs.org.

Research Findings and Data:

Studies have demonstrated the effectiveness of HPLC-ELSD for analyzing commercial and synthesized sucrose esters. For example, a method using a Hypersil C8 column (250 mm × 4.6 mm, 5 µm particle size) with a mobile phase of methanol-tetrahydrofuran (90:10) and water under gradient conditions, a flow rate of 1.0 mL/min, and a column temperature of 40°C has been reported for the separation and quantification of sucrose esters with long acyl chains researchgate.net. This methodology allows for the complete separation and determination of mono- to octa-esters in a single run columbia.edumdpi.com.

Table 1: Representative HPLC-ELSD Parameters for Sucrose Ester Analysis

| Parameter | Value/Composition | Reference |

| Column Type | Reversed-Phase C8 (e.g., Hypersil C8) | columbia.eduresearchgate.net |

| Column Dimensions | 250 mm × 4.6 mm, 5 µm particle size | columbia.eduresearchgate.net |

| Mobile Phase | Gradient elution: Water, Methanol, Tetrahydrofuran (e.g., MeOH-THF 90:10) | nih.govcolumbia.eduresearchgate.net |

| Flow Rate | 1.0 mL/min | columbia.eduresearchgate.net |

| Column Temperature | 40°C | columbia.eduresearchgate.net |

| Detection | Evaporative Light Scattering Detector (ELSD) | nih.govcolumbia.edumdpi.com |

| Separation Capability | Mono- to octa-esters, positional isomers | nih.govresearchgate.netcolumbia.edumdpi.com |

HPLC with Charged Aerosol Detection (CAD)

HPLC coupled with CAD offers an alternative and often superior detection method for this compound, characterized by its high sensitivity, broad linearity, and universal response to non-volatile analytes acs.orgfao.org. CAD operates by converting analyte molecules into charged aerosol particles, which are then detected by an electrometer acs.org. This technique is particularly advantageous for compounds like this compound that lack chromophores, rendering UV detection ineffective nih.govfao.org.

Methodological Approaches:

Chromatographic Separation: Similar to ELSD, RP-HPLC with columns like C8 is employed for separating sucrose esters thegoodscentscompany.com.

Elution Strategies: Various elution strategies have been investigated for optimizing sucrose alkanoate separation with CAD. Studies have shown that step-down gradient elution or isocratic elution with an increased flow rate can yield effective separation of this compound regioisomers thegoodscentscompany.com. For instance, acetonitrile (B52724) concentration and flow rate were found to be highly significant variables affecting retention time and resolution for this compound thegoodscentscompany.com.